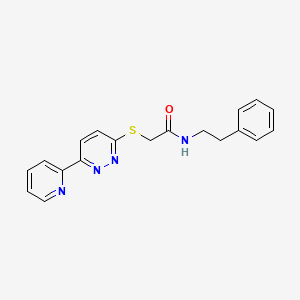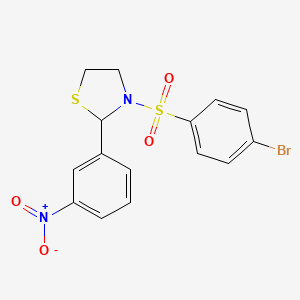
3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- A study by Abood, Sha'aban, and Abd-Alhassan (2016) discusses the synthesis of heterocyclic compounds similar to 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine, emphasizing their synthesis and structural characterization, including FT-IR Spectrum and NMR Spectrum analysis, which is crucial for understanding the chemical properties and potential applications of these compounds (Abood, Sha'aban, & Abd-Alhassan, 2016).
Photodynamic Therapy Application
- Pişkin, Canpolat, and Öztürk (2020) explored the use of similar compounds in photodynamic therapy, particularly for cancer treatment. They found that certain derivatives have promising properties as photosensitizers, highlighting the potential of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Cancer Research
- Research by Kim, Lee, Kim, and Jung (2003) focused on the cytotoxicity of compounds with structural similarities, assessing their effects against various cancer cell lines. This provides insight into the potential of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine in cancer research and treatment (Kim, Lee, Kim, & Jung, 2003).
Anthelmintic and Anti-inflammatory Activities
- Shetty, Khazi, and Ahn (2010) explored the anthelmintic and anti-inflammatory activities of thiazolidinones, suggesting possible therapeutic applications in treating infections and inflammation (Shetty, Khazi, & Ahn, 2010).
One-pot Synthesis Techniques
- Cunico, Gomes, Ferreira, Capri, Soares, and Wardell (2007) reported a one-pot synthesis method for thiazolidinones, which could be relevant for the efficient synthesis of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine, streamlining the production process (Cunico et al., 2007).
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S2/c16-12-4-6-14(7-5-12)24(21,22)17-8-9-23-15(17)11-2-1-3-13(10-11)18(19)20/h1-7,10,15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUZGMDBJFSQKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)
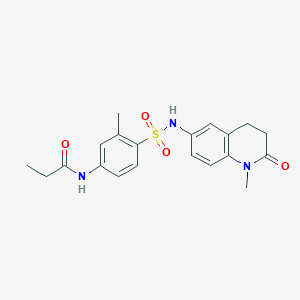
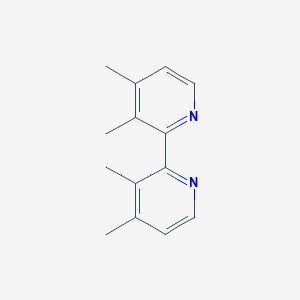

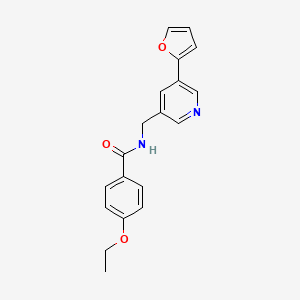
![N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2405200.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
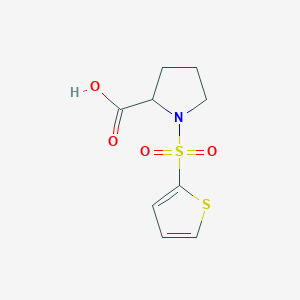
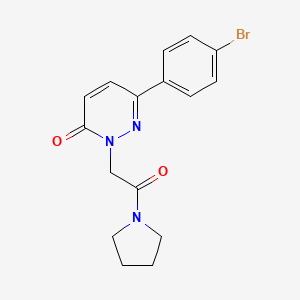
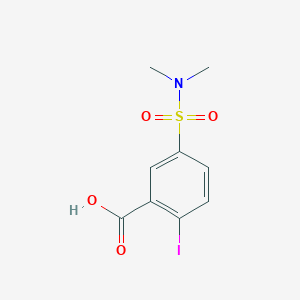
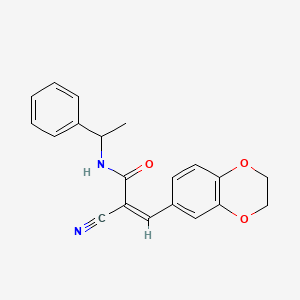
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
